molecular formula C20H16 B14653177 Dimethylchrysene CAS No. 41637-92-7

Dimethylchrysene

Cat. No.: B14653177
CAS No.: 41637-92-7
M. Wt: 256.3 g/mol
InChI Key: GHLVRGHNAAFWQR-UHFFFAOYSA-N
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Description

Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16 It is a derivative of chrysene, characterized by the presence of two methyl groups attached to the aromatic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylchrysene can be synthesized through several methods. One common approach involves the reaction of 2-iodonaphthalene with 2-methyl-2-phenylpropanal in the presence of palladium diacetate and silver trifluoroacetate under an inert atmosphere at 85°C for 16 hours . Another method includes the use of 5,6-chrysenequinone and methylmagnesium iodide to obtain 5,6-dihydro-5,6-dimethylchrysene-5,6-diol, which can be thermally dehydrated to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Dimethylchrysene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reaction of 5,6-dimethylchrysene with methanolic hydrogen chloride at 0°C results in the formation of 6-chloromethyl-5-methylchrysene and 12-chloro-5,6-dimethylchrysene .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce halogenated this compound compounds.

Scientific Research Applications

Dimethylchrysene has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethylchrysene involves its metabolic activation to form reactive intermediates, such as diol epoxides. These intermediates can interact with DNA, leading to the formation of DNA adducts and potential mutagenic effects . The molecular targets include guanine residues in DNA, and the pathways involved are primarily related to the metabolic activation and detoxification processes.

Comparison with Similar Compounds

  • 1,11-Dimethylchrysene
  • 5,7-Dimethylchrysene
  • 5,12-Dimethylchrysene

Comparison: Dimethylchrysene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. For instance, 5,11-dimethylchrysene is a stronger tumor initiator compared to 5,12-dimethylchrysene, highlighting the importance of methyl group positioning in determining carcinogenic potential .

Properties

CAS No.

41637-92-7

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

3,12-dimethylchrysene

InChI

InChI=1S/C20H16/c1-13-7-9-16-14(2)12-20-17-6-4-3-5-15(17)8-10-18(20)19(16)11-13/h3-12H,1-2H3

InChI Key

GHLVRGHNAAFWQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC3=C2C=CC4=CC=CC=C43)C

Origin of Product

United States

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